Methdilazine

描述

Methdilazine is a phenothiazine substituted on nitrogen by a (1-methylpyrrolidin-3-yl)methyl group; a first-generation antihistamine with anticholinergic properties. It has a role as a histamine antagonist, a cholinergic antagonist and an antipruritic drug. It is a member of phenothiazines and a N-alkylpyrrolidine.

This compound is a phenothiazine compound with antihistaminic activity. It is used in the treatment of various dermatoses to relieve pruritus.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.

This compound is only found in individuals that have used or taken this drug. It is a phenothiazine compound with antihistaminic activity. It is used in the treatment of various dermatoses to relieve pruritus.this compound binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

See also: this compound Hydrochloride (active moiety of).

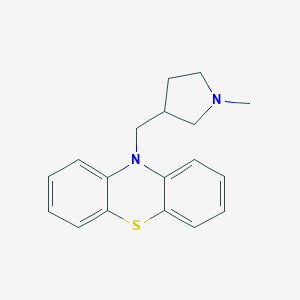

Structure

3D Structure

属性

IUPAC Name |

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMIBDQKFHUPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S | |

| Record name | METHDILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1229-35-2 (hydrochloride) | |

| Record name | Methdilazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023282 | |

| Record name | Methdilazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid | |

| Record name | METHDILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.47e-02 g/L | |

| Record name | Methdilazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methdilazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1982-37-2 | |

| Record name | METHDILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methdilazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methdilazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methdilazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methdilazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHDILAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q13LY9Z8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methdilazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 to 190 °F (NTP, 1992), 87-88 °C, 87 - 88 °C | |

| Record name | METHDILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methdilazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methdilazine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions and downstream cellular effects of Methdilazine, a first-generation phenothiazine antihistamine, at the histamine H1 receptor. It encompasses its mechanism as an inverse agonist, the signaling pathways it modulates, and the experimental methodologies used to characterize its binding affinity.

Core Mechanism of Action: Inverse Agonism at the H1 Receptor

This compound functions as a competitive antagonist at the histamine H1 receptor. More specifically, it acts as an inverse agonist. The H1 receptor, a G-protein coupled receptor (GPCR), exists in a conformational equilibrium between an inactive (R) and an active (R*) state. While histamine, the endogenous agonist, binds to and stabilizes the active conformation, this compound preferentially binds to and stabilizes the inactive conformation. This shifts the equilibrium away from the active state, reducing the basal level of receptor signaling even in the absence of histamine.

Modulation of the H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor initiates a well-defined intracellular signaling cascade. As a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.

This compound, by stabilizing the inactive state of the H1 receptor, prevents this entire cascade from being initiated, thereby mitigating the effects of histamine.

Quantitative Analysis of H1 Receptor Binding Affinity

The binding affinity of a ligand for a receptor is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

| Compound | Receptor | Ligand | Ki (nM) | Assay System |

| Desloratadine | Human H1 | [3H]mepyramine | 0.87 | CHO Cells |

| Levocetirizine | Human H1 | [3H]mepyramine | 3.0 | CHO Cells |

| Fexofenadine | Human H1 | [3H]mepyramine | 10.0 | CHO Cells |

| Diphenhydramine | Human H1 | [3H]pyrilamine | 14.1 | U-373 MG cells |

| Loratadine | Human H1 | [3H]mepyramine | 23.0 | CHO Cells |

| Cetirizine | Human H1 | [3H]mepyramine | 50.0 | CHO Cells |

Experimental Protocol for Determining H1 Receptor Binding Affinity

The determination of the binding affinity (Ki) of an unlabeled compound like this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled drug to displace a radiolabeled ligand that has a known high affinity for the H1 receptor.

Representative Experimental Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Culture cells stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration.

2. Binding Assay:

-

In a multi-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]mepyramine) to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound) to the wells.

-

To determine non-specific binding, add a high concentration of a known H1 receptor antagonist to a separate set of wells.

-

Initiate the binding reaction by adding the prepared cell membrane homogenate to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

3. Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes while allowing the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Quantify the amount of bound radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Conclusion

This compound exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the receptor's inactive state, it effectively blocks the Gq-mediated signaling cascade that is responsible for the physiological manifestations of allergic reactions. The quantitative assessment of its binding affinity, though not specifically detailed in publicly available literature, can be determined through established experimental protocols such as competitive radioligand binding assays. This comprehensive understanding of this compound's mechanism of action is fundamental for its appropriate clinical application and for the development of future H1 receptor-targeted therapeutics.

An In-depth Technical Guide to Methdilazine Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methdilazine derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications beyond their established use as antihistamines. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Concepts: From this compound to Its Derivatives

This compound, chemically known as 10-[(1-methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, is a first-generation antihistamine of the phenothiazine class.[1][2] Its primary mechanism of action involves the blockade of histamine H1 receptors, leading to the alleviation of allergic symptoms.[3] However, the phenothiazine scaffold is a versatile pharmacophore that has given rise to a wide range of derivatives with diverse biological activities. The exploration of this compound derivatives is driven by the potential to discover novel therapeutic agents with applications in oncology, infectious diseases, and neurology.

The general structure of phenothiazine allows for substitutions at various positions, with modifications at the N-10 position of the central ring being a common strategy to modulate pharmacological activity. This guide will focus on the synthesis and biological evaluation of such derivatives, providing insights into their structure-activity relationships.

Synthesis of this compound Derivatives

General Experimental Protocol for Synthesis of N-10 Substituted Phenothiazine Derivatives

This protocol is a generalized representation based on common synthetic routes for phenothiazine derivatives.[4][5]

Materials:

-

Phenothiazine

-

Chloroacetyl chloride

-

Hydrazine hydrate

-

Appropriate aryl/alkyl isothiocyanate or isocyanate

-

Appropriate alkyl halide

-

Dry benzene

-

Ethanol

-

Sodium hydroxide or other suitable base

-

Iodine (catalyst)

-

Standard laboratory glassware and purification equipment (e.g., reflux condenser, dropping funnel, filtration apparatus, rotary evaporator, chromatography columns)

Procedure:

-

Synthesis of N-10-acetyl-phenothiazine: Phenothiazine is reacted with chloroacetyl chloride in a suitable dry solvent like benzene, often under reflux, to yield N-10-acetyl-phenothiazine.[4]

-

Formation of Hydrazine Intermediate: The N-10-acetyl-phenothiazine is then treated with hydrazine hydrate to form the corresponding hydrazine derivative.[4]

-

Cyclization to form Heterocyclic Derivatives: The hydrazine intermediate can be reacted with various reagents to form different heterocyclic rings at the N-10 position. For example, reaction with an aryl isothiocyanate can lead to the formation of a triazine-thiol derivative.[4]

-

Alternative N-10 Alkylation: A more direct approach involves the reaction of the phenothiazine core with an appropriate alkyl halide in the presence of a base to introduce the desired substituent at the N-10 position.

Purification and Characterization:

The synthesized derivatives are typically purified using techniques such as recrystallization or column chromatography. The structure of the final compounds is confirmed by spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Potential Applications and Biological Activities

Research into phenothiazine derivatives has revealed a broad spectrum of biological activities, suggesting their potential in treating a variety of diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of phenothiazine derivatives against various cancer cell lines. The proposed mechanisms for their anticancer activity are multifaceted and include the induction of apoptosis, inhibition of calmodulin, and modulation of key signaling pathways involved in cell proliferation and survival.[6][7][8]

Table 1: Cytotoxicity of Selected Phenothiazine Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoperazine | Prostatic cancer (PC-3) | 6.67 | [9] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | Prostatic cancer (22Rv1) | 13.82 | [9] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | Prostatic cancer (PC-3) | 12 | [9] |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | Malignant glioblastoma (U87) | 5.12 | [9] |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | Malignant glioblastoma (U251) | 9.29 | [9] |

| 4-methoxy-2-nitrophenyl substituted triazolyl-methyl-phenothiazine | Gastric cancer (MGC-803) | 1.2 | [9] |

| 4-methoxy-2-nitrophenyl substituted triazolyl-methyl-phenothiazine | Gastric cancer (MKN28) | 2.7 | [9] |

| 4-methoxy-2-nitrophenyl substituted triazolyl-methyl-phenothiazine | Gastric cancer (MKN45) | 3.5 | [9] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | Gastric cancer (MGC80-3) | 6.96 | [10] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | Gastric cancer (BGC823) | 8.67 | [10] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | Gastric cancer (SGC-7901) | 14.91 | [10] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | Ovary cancer (SK-OV-3) | 12.27 | [10] |

| PEGylated phenothiazine (PPO) | HeLa | ~55 | [10] |

| PEGylated phenothiazine (PP) | MeWo | 251.9 | [11] |

| PEGylated phenothiazine (PPO) | HepG2 | 161.3 | [11] |

| PEGylated phenothiazine (PPO) | MCF7 | 131.7 | [11] |

| Chalcone-phenothiazine hybrid (17b) | HepG2 | 7.14-13.0 | [12] |

| Chalcone-phenothiazine hybrid (17h) | MCF-7 | 7.14-13.0 | [12] |

| N-alkylated phenothiazine-dithiocarbamate hybrid (23) | PC-3 | 11.59 | [12] |

Antimicrobial Activity

Phenothiazine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of bacterial cell membranes and inhibition of efflux pumps.[13][14]

Table 2: Antimicrobial Activity of Selected Phenothiazine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-benzamido-1-azaphenothiazine | S. aureus | 8 | [13] |

| 3-trifluoromethamido-1-azaphenothiazine | S. aureus | 5 | [13] |

| 3-trichloromethanamido-1-azaphenothiazine | S. aureus | 4 | [13] |

| 3-trifluoromethamido-1-azaphenothiazine | P. aeruginosa | 4 | [13] |

| 3-trichloromethanamido-1-azaphenothiazine | P. aeruginosa | 2 | [13] |

| 3-benzamido-1-azaphenothiazine | A. niger | 3 | [13] |

| 3-trifluoromethamido-1-azaphenothiazine | A. niger | 6 | [13] |

| 3-trichloromethanamido-1-azaphenothiazine | C. albicans | 4 | [13] |

| N-Mannich base of 10-methyl-10H-phenothiazine-3-sulfonamide (14b) | S. aureus | 3.125 | [15] |

| N-Mannich base of 10-methyl-10H-phenothiazine-3-sulfonamide (5b) | S. aureus | 6.25 | [15] |

| N-Mannich base of 10-methyl-10H-phenothiazine-3-sulfonamide (14c) | S. aureus | 6.25 | [15] |

| JBC 1847 (racemic) | S. aureus | 0.125-1 | [16] |

| (S)-JBC 1847 | S. aureus | 0.125-1 | [16] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Standard antibiotics or antifungals (positive controls)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth medium in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways Modulated by Phenothiazine Derivatives

Beyond their interaction with histamine receptors, phenothiazine derivatives have been shown to modulate several other critical signaling pathways, which likely contributes to their diverse pharmacological effects.

Dopamine Receptor Antagonism

Many phenothiazine derivatives exhibit antagonistic activity at dopamine receptors, particularly the D2 subtype.[17] This is the basis for their use as antipsychotic medications. The structural features of the phenothiazine nucleus and the nature of the N-10 substituent are critical for this activity.[18]

Caption: Dopamine D2 Receptor Signaling Blockade by Phenothiazines.

Induction of Apoptosis

A significant mechanism underlying the anticancer activity of phenothiazine derivatives is the induction of apoptosis, or programmed cell death.[6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

- 1. This compound | C18H20N2S | CID 14677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metopimazine - Wikipedia [en.wikipedia.org]

- 18. webhome.auburn.edu [webhome.auburn.edu]

In Vitro Effects of Methdilazine on Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methdilazine, a phenothiazine derivative and first-generation H1 receptor antagonist, has demonstrated efficacy in the management of allergic conditions. Beyond its classical receptor-blocking activity, emerging evidence suggests a direct modulatory role on mast cell degranulation and subsequent histamine release. This technical guide provides a comprehensive overview of the in vitro effects of this compound on histamine release, consolidating available data, outlining detailed experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of antihistamines and the development of novel anti-allergic therapies.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, is primarily released from the granules of activated mast cells and basophils. The inhibition of histamine release represents a critical therapeutic strategy in the management of allergic disorders. This compound, a member of the phenothiazine class of antihistamines, has long been utilized for its ability to counteract the effects of histamine at the H1 receptor. However, its therapeutic profile may also encompass a direct stabilizing effect on mast cells, thereby preventing the initial release of histamine. This guide delves into the in vitro evidence supporting this mechanism, providing a detailed examination of the experimental methodologies and a summary of the quantitative findings.

Quantitative Data on this compound's Inhibition of Histamine Release

While specific quantitative data such as IC50 values and detailed dose-response curves for this compound's inhibition of histamine release are not extensively reported in recent literature, the general understanding for many first-generation antihistamines is a biphasic effect. At lower concentrations, they tend to inhibit histamine release, while at higher concentrations, they may paradoxically induce histamine release. The following table summarizes the expected, though not specifically quantified for this compound, inhibitory effects based on the actions of similar phenothiazine antihistamines.

| Parameter | Expected Effect of this compound | Notes |

| IC50 (Compound 48/80-induced release) | Data not available. Expected to be in the micromolar range. | Compound 48/80 is a potent, non-IgE-mediated mast cell degranulator. |

| Percentage Inhibition | Concentration-dependent. | Higher concentrations may lead to decreased inhibition or histamine release. |

| Biphasic Effect | Likely exhibits inhibition at low concentrations and histamine release at high concentrations. | A common characteristic of lipophilic H1-receptor antagonists.[1] |

Experimental Protocols

To investigate the in vitro effects of this compound on histamine release, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key assays.

Mast Cell Isolation and Culture

Objective: To obtain a viable population of mast cells for in vitro experimentation.

Protocol:

-

Source: Peritoneal mast cells from rats (e.g., Sprague-Dawley) are a common model. Human mast cell lines (e.g., HMC-1) or primary human mast cells derived from tissues like lung or skin can also be used.

-

Isolation (Rat Peritoneal Mast Cells):

-

Euthanize the rat via an approved method.

-

Inject 10-15 mL of sterile, ice-cold buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid using a syringe.

-

Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes at 4°C.

-

Resuspend the cell pellet in a suitable buffer for purification.

-

-

Purification: Mast cells can be purified from the mixed peritoneal cell population using density gradient centrifugation (e.g., with Percoll®).

-

Culture: If using a cell line, maintain the cells in the recommended culture medium and conditions (e.g., 37°C, 5% CO2).

Histamine Release Assay

Objective: To quantify the amount of histamine released from mast cells following stimulation, with and without this compound treatment.

Protocol:

-

Cell Preparation:

-

Wash the isolated or cultured mast cells with a suitable buffer (e.g., Tyrode's buffer).

-

Resuspend the cells to a final concentration of approximately 1 x 10^5 to 1 x 10^6 cells/mL.

-

-

Pre-incubation with this compound:

-

Aliquot the mast cell suspension into microcentrifuge tubes.

-

Add varying concentrations of this compound (e.g., from 1 µM to 100 µM) to the respective tubes. Include a vehicle control (buffer only).

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation of Histamine Release:

-

Add a histamine-releasing agent (secretagogue). A common choice is Compound 48/80 (e.g., at a final concentration of 1-10 µg/mL) for non-IgE-mediated degranulation.

-

For IgE-mediated degranulation, cells can be sensitized with IgE and then challenged with the corresponding antigen or anti-IgE antibody.

-

Include a negative control (no secretagogue) and a positive control (secretagogue without this compound).

-

Incubate for an appropriate time (e.g., 10-30 minutes) at 37°C.

-

-

Termination of Reaction:

-

Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

-

-

Histamine Quantification:

-

Carefully collect the supernatant, which contains the released histamine.

-

To determine the total histamine content, lyse a separate aliquot of cells (e.g., by sonication or freeze-thaw cycles).

-

Quantify the histamine concentration in the supernatants and the cell lysate using a validated method such as:

-

-

Calculation of Inhibition:

-

Calculate the percentage of histamine release for each condition.

-

Determine the percentage inhibition by this compound relative to the positive control.

-

Signaling Pathways and Visualizations

The inhibitory effect of this compound on histamine release is likely multifaceted, involving both its primary H1 receptor antagonism and secondary mast cell stabilizing properties. The precise signaling pathways modulated by this compound in mast cells are not fully elucidated but are thought to involve interference with intracellular calcium mobilization and potentially modulation of protein kinase C (PKC) activity.

General Histamine Release Pathway (Compound 48/80)

Compound 48/80 is believed to activate G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC. The subsequent increase in intracellular calcium is a critical step for the fusion of histamine-containing granules with the cell membrane and the release of their contents.

Compound 48/80-Induced Histamine Release Pathway.

Proposed Inhibitory Pathway of this compound

This compound, as a phenothiazine, may interfere with this cascade at multiple points. Its membrane-stabilizing properties could alter the function of membrane-bound enzymes like PLC. Furthermore, it may directly or indirectly modulate intracellular calcium levels.

References

Methdilazine's Anticholinergic Properties: A Technical Guide for Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticholinergic properties of methdilazine, a first-generation antihistamine of the phenothiazine class, within the context of cellular models. This document provides a comprehensive overview of the mechanisms of action, experimental protocols for characterization, and the underlying signaling pathways involved in this compound's interaction with muscarinic acetylcholine receptors.

Introduction to this compound's Anticholinergic Profile

This compound, in addition to its primary histamine H1 receptor antagonist activity, exhibits significant anticholinergic effects. These effects stem from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the parasympathetic nervous system's functions. The antagonism of these receptors by this compound can lead to a range of physiological effects, and understanding its interaction with the five muscarinic receptor subtypes (M1-M5) at a cellular level is critical for drug development and safety assessment.

Quantitative Analysis of Muscarinic Receptor Interaction

The anticholinergic activity of a compound is quantified by its binding affinity (Ki) and its functional antagonism (IC50 or pA2). While specific quantitative data for this compound's interaction with each of the five muscarinic receptor subtypes is not extensively available in publicly accessible literature, the following tables provide a framework for such analysis and include representative data for other phenothiazine derivatives to offer a comparative context.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Phenothiazine Derivatives

| Compound | M1 (Ki in nM) | M2 (Ki in nM) | M3 (Ki in nM) | M4 (Ki in nM) | M5 (Ki in nM) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Thioridazine | 14 | Data not available | Data not available | Data not available | Data not available |

| Chlorpromazine | ~30 | ~50 | ~40 | Data not available | Data not available |

| Fluphenazine | ~200 | ~1000 | ~300 | Data not available | Data not available |

Note: The Ki values for Thioridazine, Chlorpromazine, and Fluphenazine are approximate and collated from various sources for comparative purposes. The lack of specific data for this compound highlights a key area for future research.

Table 2: Functional Antagonism (IC50) of Phenothiazine Derivatives in Cellular Assays

| Compound | Assay Type | Cellular Model | Agonist | M Receptor Subtype(s) | IC50 (nM) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Thioridazine | ACh Release Inhibition | Rabbit Striatal Slices | Carbachol | M2 (presumed) | Inactive |

| Chlorpromazine | ACh Release Inhibition | Rat Hippocampus | Endogenous ACh | M2 | High micromolar range |

Note: Functional antagonism data for phenothiazines at specific muscarinic receptor subtypes is limited. The provided examples illustrate the type of data required for a comprehensive profile.

Table 3: Schild Analysis (pA2 values) of Muscarinic Antagonists

| Compound | Tissue/Cell Line | Agonist | Receptor Subtype | pA2 Value |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Atropine | Guinea Pig Ileum | Carbachol | M3 | 8.9 |

| Pirenzepine | Rabbit Vas Deferens | McN-A-343 | M1 | 8.2 |

Note: pA2 values provide a measure of the antagonist's affinity in functional assays. The values for atropine and pirenzepine are provided as examples of this type of analysis.

Experimental Protocols for Assessing Anticholinergic Properties

A thorough in vitro evaluation of a compound's anticholinergic activity involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

-

Cell membranes from stable cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Non-specific binding control: Atropine (high concentration).

-

Test compound: this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Functional Assays

Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by an agonist binding to the muscarinic receptor.

Objective: To determine the potency of this compound in inhibiting agonist-induced IP3 accumulation, a hallmark of M1, M3, and M5 receptor activation.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human M1, M3, or M5 receptors.

-

Muscarinic agonist (e.g., carbachol or pilocarpine).

-

This compound hydrochloride.

-

[3H]-myo-inositol.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Plate the cells and incubate with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl and varying concentrations of this compound.

-

Stimulation: Add the muscarinic agonist (e.g., carbachol) to stimulate the cells for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a solution like perchloric acid and neutralize the extract.

-

Separation: Apply the cell extracts to Dowex anion-exchange columns to separate the inositol phosphates.

-

Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-IP3 produced against the logarithm of the this compound concentration to determine the IC50 value.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i), another key event in M1, M3, and M5 receptor signaling.

Materials:

-

HEK293 or other suitable cells expressing the M1, M3, or M5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Muscarinic agonist (e.g., acetylcholine or carbachol).

-

This compound hydrochloride.

-

Fluorescence plate reader or microscope with calcium imaging capabilities.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye to allow it to enter the cells and be cleaved to its active form.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Antagonist Addition: Add varying concentrations of this compound and incubate for a short period.

-

Agonist Stimulation: Add the muscarinic agonist and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The peak fluorescence intensity following agonist addition is measured. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to calculate the IC50 value.

Schild Analysis

Schild analysis is a functional method used to determine the affinity (pA2 value) of a competitive antagonist.

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype, confirming competitive antagonism.

Procedure:

-

Concentration-Response Curves: Generate a series of concentration-response curves for a muscarinic agonist (e.g., carbachol) in the absence and presence of several fixed concentrations of this compound in a functional assay (e.g., IP3 accumulation or calcium mobilization).

-

Dose Ratio Calculation: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Schild Plot: Plot the logarithm of (DR-1) against the negative logarithm of the molar concentration of this compound.

-

pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is theoretically equal to the pKi.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the cellular effects of this compound.

M1, M3, and M5 Receptor Signaling

These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling

These receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Caption: M2 and M4 receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the anticholinergic properties of a test compound like this compound in cellular models.

Caption: Workflow for anticholinergic characterization.

Conclusion

This technical guide provides a framework for the in-depth investigation of this compound's anticholinergic properties in cellular models. While a complete quantitative profile for this compound's interaction with all five muscarinic receptor subtypes remains to be fully elucidated, the experimental protocols and signaling pathway information presented here offer a robust foundation for such research. A comprehensive understanding of these interactions is paramount for the continued safe and effective use of this compound and for the development of future medications with improved selectivity and reduced anticholinergic side effects. Further studies are warranted to generate the specific binding and functional data for this compound to complete its anticholinergic profile.

The Cellular Journey of Methdilazine: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for studying the cellular uptake and metabolism of Methdilazine in vitro. Due to a lack of specific published data on this compound, this guide synthesizes information from studies on other phenothiazine derivatives to present a robust framework for its investigation.

Introduction to this compound

This compound is a first-generation antihistamine of the phenothiazine class, possessing anticholinergic and antiemetic properties. Understanding its cellular transport and metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This guide outlines the key in vitro assays and theoretical pathways relevant to the study of this compound.

Cellular Uptake and Permeability

The cellular uptake of phenothiazines is influenced by their lipophilicity and interaction with membrane transporters. While specific transporters for this compound have not been identified, studies on related compounds suggest the involvement of both passive diffusion and active transport mechanisms.

Key Cellular Transport Mechanisms

-

Passive Diffusion: As a lipophilic molecule, this compound is expected to cross cellular membranes via passive diffusion down its concentration gradient.

-

Efflux Transporters: Phenothiazines have been shown to be inhibitors and potential substrates of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes xenobiotics from cells.[1][2][3][4][5] This interaction can significantly impact intracellular drug concentrations.

Experimental Protocols for Cellular Uptake Studies

2.2.1. Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption in vitro.[6][7]

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption.

-

Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This assesses efflux.

-

-

Analysis: Samples are collected from the receiver chamber at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

-

Efflux Ratio (ER): The ratio of Papp (B-A) to Papp (A-B) is calculated. An ER greater than 2 suggests the involvement of active efflux.

-

Inhibitor Studies: To confirm P-gp involvement, the assay is repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio indicates that this compound is a P-gp substrate.

2.2.2. Cellular Accumulation Assay in P-gp Overexpressing Cells

This assay directly measures the impact of efflux transporters on intracellular drug concentration.

-

Cell Lines: A cell line overexpressing P-gp (e.g., L5178Y MDR) and its parental non-expressing line are used.

-

Incubation: Both cell lines are incubated with varying concentrations of this compound for a defined period.

-

Analysis: After incubation, cells are lysed, and the intracellular concentration of this compound is determined by LC-MS/MS.

-

Interpretation: A significantly lower accumulation of this compound in the P-gp overexpressing cells compared to the parental cells indicates that it is a substrate for P-gp.

Anticipated Quantitative Data for this compound Cellular Uptake

The following table presents hypothetical data based on typical values observed for phenothiazine drugs in Caco-2 assays.

| Parameter | Condition | Expected Value Range |

| Papp (A-B) | Control | 1 - 10 x 10⁻⁶ cm/s |

| Papp (B-A) | Control | 5 - 20 x 10⁻⁶ cm/s |

| Efflux Ratio | Control | > 2 |

| Papp (B-A) | + Verapamil (P-gp Inhibitor) | Decrease compared to control |

| Efflux Ratio | + Verapamil (P-gp Inhibitor) | Approach 1 |

In Vitro Metabolism of this compound

The metabolism of phenothiazines primarily occurs in the liver and involves Phase I and Phase II reactions. Phase I metabolism, particularly oxidation, is predominantly carried out by cytochrome P450 (CYP) enzymes.

Major Metabolic Pathways for Phenothiazines

Based on studies of related compounds, the primary metabolic pathways for this compound are expected to be:

-

N-demethylation: Removal of the methyl group from the pyrrolidinyl ring.

-

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring.

Experimental Protocols for Metabolism Studies

3.2.1. Metabolic Stability in Human Liver Microsomes (HLMs)

This assay determines the intrinsic clearance of a drug.

-

Incubation: this compound is incubated with pooled HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes).

-

Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

-

Analysis: The disappearance of the parent drug (this compound) is monitored by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance.

3.2.2. Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for metabolizing a drug.

-

Recombinant Human CYP Enzymes: this compound is incubated individually with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Chemical Inhibition in HLMs: this compound is incubated with HLMs in the presence of specific chemical inhibitors for each major CYP isoform.

-

Analysis: The formation of metabolites (e.g., N-desmethyl-Methdilazine, this compound sulfoxide) is quantified by LC-MS/MS.

-

Interpretation:

-

In the recombinant enzyme assay, the isoforms that produce the highest levels of metabolites are the primary metabolizing enzymes.

-

In the chemical inhibition assay, a significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that CYP isoform.

-

Anticipated Quantitative Data for this compound Metabolism

The following table provides hypothetical metabolic parameters for this compound based on data for other phenothiazines.

| Parameter | CYP Isoform | Expected Km (µM) | Expected Vmax (pmol/min/pmol CYP) |

| N-demethylation | CYP1A2 | 10 - 50 | 5 - 20 |

| CYP3A4 | 20 - 100 | 10 - 50 | |

| Sulfoxidation | CYP2D6 | 5 - 30 | 2 - 15 |

| CYP3A4 | 50 - 200 | 15 - 60 |

Visualizing the Pathways and Processes

Proposed Metabolic Pathway of this compound

Caption: Proposed Phase I metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

Caption: General workflow for in vitro drug metabolism assays.

Conclusion

While direct experimental data for the cellular uptake and metabolism of this compound is currently limited, a robust investigational framework can be established based on the known behavior of other phenothiazine compounds. The protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to elucidate the pharmacokinetic properties of this compound, ultimately contributing to its safer and more effective clinical use. Future in vitro studies are essential to confirm these extrapolated pathways and to provide specific quantitative data for this compound.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Differential effect of phenothiazines on MRP1 and P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Differential Effect of Phenothiazines on MRP1 and P-Glycoprotein Activity | In Vivo [iv.iiarjournals.org]

- 6. caco-2 cell permeability: Topics by Science.gov [science.gov]

- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of Methdilazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Methdilazine and its Primary Mechanism of Action

This compound is a phenothiazine derivative that has been used for its antihistaminic properties to relieve symptoms of allergic reactions.[2] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] By blocking the effects of histamine at these receptors, this compound mitigates allergic responses such as itching, sneezing, and runny nose.[2] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which contributes to its sedative side effects.[1] The phenothiazine chemical scaffold is notorious for its "promiscuous" binding to a variety of neurotransmitter receptors, a characteristic that underlies both the therapeutic applications and the adverse effect profiles of many drugs in this class.

Known and Potential Off-Target Effects of this compound

The clinical side-effect profile of this compound, which includes sedation, dry mouth, blurred vision, and potential extrapyramidal symptoms, strongly suggests a range of off-target activities. These are largely attributable to its phenothiazine core structure.

Anticholinergic Effects (Muscarinic Receptor Antagonism)

First-generation antihistamines are well-known for their anticholinergic properties, and this compound is no exception.[1][3] This is due to the blockade of muscarinic acetylcholine receptors.

-

Clinical Manifestations : Dry mouth, blurred vision, urinary retention, constipation, and tachycardia.

-

Signaling Pathway : Blockade of muscarinic receptors (M1-M5) inhibits Gq/11 (for M1, M3, M5) or Gi/o (for M2, M4) mediated signaling, reducing the downstream effects of acetylcholine.

Dopaminergic Receptor Antagonism

Phenothiazines were originally developed as antipsychotics due to their ability to antagonize dopamine D2 receptors. While this compound is primarily used as an antihistamine, some level of dopamine receptor blockade is expected.

-

Clinical Manifestations : Sedation, and at higher doses, potential for extrapyramidal symptoms such as dystonia, akathisia, and parkinsonism.

-

Signaling Pathway : Inhibition of D2 receptors, which are Gi/o-coupled, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in certain neuronal populations.

Adrenergic Receptor Antagonism

Blockade of alpha-adrenergic receptors is another common off-target effect of phenothiazines.

-

Clinical Manifestations : Orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and reflex tachycardia.

-

Signaling Pathway : Antagonism of α1-adrenergic receptors, which are Gq/11-coupled, prevents norepinephrine-induced vasoconstriction.

Serotonergic Receptor Antagonism

Interactions with serotonin (5-HT) receptors are also characteristic of many phenothiazines, contributing to their complex pharmacological profiles.

-

Clinical Manifestations : Potential modulation of mood and appetite. The specific effects depend on the subtype of serotonin receptor involved.

-

Signaling Pathway : A variety of 5-HT receptors exist with different signaling mechanisms (Gq/11, Gi/o, Gs, or ion channels).

Data Presentation: Off-Target Binding Profile

While extensive quantitative binding data for this compound is not publicly available, the following tables summarize its primary target and expected off-target interactions based on its drug class. For context, representative binding affinities (Ki in nM) of a related phenothiazine, promethazine, are included where available, as promethazine's off-target profile has been more extensively characterized.

Table 1: Primary Target of this compound

| Target | Action | Quantitative Data (Ki in nM) |

| Histamine H1 Receptor | Antagonist | Data not available |

Table 2: Potential Off-Target Interactions of this compound

| Target Class | Specific Receptors | Expected Action | Clinical Relevance |

| Muscarinic | M1, M2, M3, M4, M5 | Antagonist | Anticholinergic side effects |

| Dopaminergic | D2 | Antagonist | Sedation, extrapyramidal symptoms |

| Adrenergic | α1 | Antagonist | Orthostatic hypotension, dizziness |

| Serotonergic | 5-HT2A, 5-HT2C | Antagonist | Modulation of mood and appetite |

Table 3: Representative Off-Target Binding Affinities of Promethazine (a related phenothiazine)

| Target | Ki (nM) |

| Histamine H1 | 0.1 |

| Muscarinic M1 | 2.9 |

| Alpha-1A Adrenergic | 6.7 |

| Dopamine D2 | 16 |

| Serotonin 5-HT2A | 4.4 |

| Serotonin 5-HT2C | 7.9 |

| Data for promethazine is provided for illustrative purposes to indicate the potential polypharmacology of phenothiazines. |

Mandatory Visualizations

Signaling Pathways

Figure 1: this compound's primary mechanism of action on the H1 receptor pathway.

Figure 2: Overview of this compound's potential off-target interactions.

Experimental Workflows

Figure 3: Workflow for determining receptor binding affinity.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the off-target effects of small molecules like this compound.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Profiling Assay (e.g., KinomeScan)

Objective: To assess the interaction of this compound with a broad panel of human kinases.

Materials:

-

DNA-tagged kinases.

-

Immobilized ligand.

-

This compound stock solution.

-

Binding buffer.

-

Quantitative PCR (qPCR) reagents.

Methodology:

-

Assay Principle: This is a competition binding assay where the amount of a specific kinase binding to an immobilized ligand is measured in the presence and absence of the test compound (this compound).

-

Assay Procedure:

-

A panel of DNA-tagged kinases is used.

-

In each well of a multi-well plate, a specific kinase is mixed with the immobilized ligand and this compound at a fixed concentration (e.g., 10 µM).

-

The mixture is incubated to allow for binding to reach equilibrium.

-

Unbound kinase is washed away.

-

The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its DNA tag using qPCR.

-

-

Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction between this compound and the kinase. Hits are often defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition).

hERG Channel Functional Assay (Automated Patch Clamp)

Objective: To evaluate the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.

Materials:

-

Cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Automated patch-clamp system.

-

Extracellular and intracellular solutions for patch-clamp recording.

-

This compound stock solution.

Methodology:

-

Cell Preparation: Culture hERG-expressing cells to an appropriate confluency and harvest for the automated patch-clamp experiment.

-

Recording:

-

Cells are captured on the recording chip of the automated patch-clamp system.

-

A whole-cell patch-clamp configuration is established.

-

A specific voltage protocol is applied to elicit hERG channel currents.

-

A stable baseline recording of the hERG current is obtained.

-

-

Compound Application: Varying concentrations of this compound are applied to the cells, and the hERG current is recorded at each concentration.

-

Data Analysis: The peak tail current of the hERG channel is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration. The data is then fitted to a dose-response curve to determine the IC50 value.

Conclusion

This compound, as a phenothiazine-class first-generation antihistamine, exhibits a pharmacological profile that extends beyond its primary H1 receptor antagonism. Its off-target interactions with muscarinic, dopaminergic, adrenergic, and serotonergic receptors are strongly suggested by its clinical side-effect profile and the known polypharmacology of its structural class. While specific quantitative binding data for this compound at these off-target sites are lacking in publicly accessible literature, the provided information on its expected interactions and the detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and characterize its complete pharmacological fingerprint. A thorough understanding of these off-target effects is crucial for a comprehensive risk-benefit assessment and for guiding the development of more selective future medications.

References

- 1. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Methdilazine in Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Methdilazine in solution using spectrophotometry. The methods described are based on ion-pair complex formation and redox reactions, offering simple, sensitive, and accurate approaches for analysis in pharmaceutical formulations.

Overview of Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique for the quantitative determination of pharmaceutical compounds. For this compound, several visible spectrophotometric methods have been developed. These methods are broadly categorized into two types:

-

Ion-Pair Extractive Spectrophotometry: This technique involves the formation of a colored ion-pair complex between the this compound cation and an anionic dye in an acidic medium. The resulting complex is then extracted into an organic solvent, and its absorbance is measured at a specific wavelength.

-

Redox Reaction-Based Spectrophotometry: These methods are based on the oxidation of this compound by an oxidizing agent. The amount of unreacted oxidant or a product of the reaction is then determined spectrophotometrically.

This document details protocols for three ion-pair extractive methods using Congo red, Picric acid, and Methyl orange, and also discusses methods based on redox reactions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for three different ion-pair extractive spectrophotometric methods for the determination of this compound hydrochloride.

| Parameter | Method A (Congo Red) | Method B (Picric Acid) | Method C (Methyl Orange) |

| Reagent | Congo red | Picric acid | Methyl orange |

| λmax (nm) | 490[1][2][3][4] | 400[1][2][3][4] | 430[1][2][3][4] |

| Linearity Range (µg/mL) | 1-10[2][3][4] | 2-12[2][3][4] | 1-14[2][3][4] |

| Solvent for Extraction | Chloroform[1][2][3][4] | Chloroform[2] | Chloroform[2] |

| pH/Medium | Acidic Medium (pH 3.7)[2] | Acidic Medium (pH 3.7)[2] | Acidic Medium |

Further methods based on redox reactions have also been reported, such as those using potassium iodate, metavanadate, and cerium (IV), with varying analytical parameters.[1][4][5][6][7][8]

Experimental Protocols